2,3-Dihydroxy-2-methylbutanoic acid

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-methylbutanoic acid typically involves the hydroxylation of 2-methylbutanoic acid. This can be achieved through various chemical reactions, including catalytic oxidation processes. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

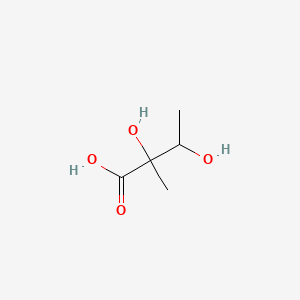

- IUPAC Name : 2,3-dihydroxy-2-methylbutanoic acid

- CAS Number : 14868-24-7

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.14 g/mol

- Melting Point : 85-90 °C

The compound features two hydroxyl groups and a carboxylic acid functional group, making it a member of the hydroxy fatty acids class. Its structure contributes to its biochemical reactivity and potential interactions within biological systems.

Metabolomics

This compound is identified as a metabolite in various biological pathways. It plays a role in lipid metabolism and can serve as a biomarker for certain metabolic disorders. Research indicates that it may be involved in the regulation of energy homeostasis and cellular signaling pathways related to metabolic health .

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects, particularly in the context of metabolic diseases such as obesity and diabetes. Studies suggest that it may influence insulin sensitivity and lipid profiles, making it a candidate for further pharmacological development .

Biochemical Pathway Analysis

Research involving this compound has focused on its role in various biochemical pathways. It is linked to the metabolism of branched-chain amino acids and may affect the synthesis of other important metabolites . Understanding these pathways can provide insights into metabolic disorders and lead to novel therapeutic strategies.

Case Study 1: Metabolic Profiling in Obesity

A study conducted on obese mice showed altered levels of this compound compared to control groups. The findings suggested that elevated levels of this metabolite were associated with improved insulin sensitivity and reduced fat accumulation . This case highlights its potential as a biomarker for obesity-related metabolic changes.

Case Study 2: Impact on Lipid Metabolism

In human subjects undergoing dietary interventions aimed at weight loss, researchers monitored changes in metabolite levels, including this compound. Results indicated significant fluctuations in its levels corresponding with dietary changes, suggesting its utility in monitoring lipid metabolism .

Mécanisme D'action

The mechanism of action of 2,3-Dihydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The hydroxyl groups play a key role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

2,3-Dihydroxyisovaleric acid: Another hydroxy fatty acid with similar structural features.

3-Hydroxy-2-methylbutanoic acid: Shares a similar backbone but differs in the position of the hydroxyl groups.

Uniqueness: 2,3-Dihydroxy-2-methylbutanoic acid is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Activité Biologique

2,3-Dihydroxy-2-methylbutanoic acid (DHMA) is an organic compound classified within the group of hydroxy fatty acids. Its molecular formula is , and it is recognized for its presence in various biological contexts, particularly in metabolic pathways. This article explores the biological activity of DHMA, including its roles in metabolism, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Registry Number : 14868-24-7

- Molecular Weight : 134.131 g/mol

- Structure :

- SMILES: CC(O)C(C)(O)C(O)=O

- InChI Key: AOWPAWLEXIYETE-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C5H10O4 |

| Average Molecular Mass | 134.131 g/mol |

| Monoisotopic Mass | 134.058 g/mol |

| Appearance | Not Available |

Metabolic Role

DHMA is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It has been detected in urine samples of patients with specific metabolic disorders, indicating its role as a potential biomarker. Increased levels of DHMA have been associated with conditions such as short-chain enoyl-CoA hydratase deficiency (SCEH deficiency), where it serves as an indicator of disrupted fatty acid oxidation pathways .

Case Studies

-

SCEH Deficiency :

- Two case reports highlighted infants diagnosed with SCEH deficiency who exhibited elevated urinary levels of DHMA. The patients presented developmental delays and were found to have genetic mutations affecting the ECHS1 gene. Treatment included dietary restrictions and N-acetylcysteine supplementation, which improved their prognosis .

- Metabolic Profiling :

Potential Therapeutic Applications

The biological activity of DHMA extends to potential therapeutic uses due to its involvement in metabolic regulation. Research indicates that compounds like DHMA may have implications in managing metabolic syndromes or disorders related to fatty acid metabolism.

Table 2: Summary of Biological Findings Related to DHMA

| Study/Case | Findings |

|---|---|

| SCEH Deficiency | Elevated urinary levels; developmental delays |

| Metabolic Profiling | Indicator for metabolic disorders |

| Therapeutic Potential | Possible role in managing metabolic syndromes |

Propriétés

IUPAC Name |

2,3-dihydroxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(6)5(2,9)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPAWLEXIYETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306894 | |

| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-24-7 | |

| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 181497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC181497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-Dihydroxy-2-methylbutanoic acid interact with enzymes and what are the downstream effects?

A1: Research indicates that this compound acts as a competitive inhibitor of acetolactate decarboxylase (ALDC) []. This enzyme plays a crucial role in the butanediol fermentation pathway, catalyzing the conversion of acetolactate to acetoin []. By inhibiting ALDC, this compound can disrupt this pathway, potentially impacting the production of specific metabolites like acetoin.

Q2: Can you elaborate on the structural features of this compound and its identification in natural sources?

A2: this compound is an open chain diester alkaloid, characterized by the presence of angelic acid esterified with this compound []. It was identified as a component of cryptanthine, a novel alkaloid discovered in Cryptantha utahensis, a plant species belonging to the Boraginaceae family [].

Q3: How does the structure of this compound relate to its activity as an enzyme inhibitor?

A3: While the provided research doesn't delve into the specific structure-activity relationship of this compound with ALDC, its structural similarity to the substrate, acetolactate, is likely key to its inhibitory activity []. Competitive inhibitors often mimic the substrate's structure, allowing them to bind to the enzyme's active site and block substrate binding. Further research is needed to fully understand the structural features crucial for its interaction with ALDC.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.